Technical Guide: Physicochemical Profiling of 3-Amino-5-methylpyridine-2-carboxamide
Technical Guide: Physicochemical Profiling of 3-Amino-5-methylpyridine-2-carboxamide
[1]
Executive Summary
3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3) is a critical heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors and antitumor agents.[1] Its structural motif—a pyridine ring substituted with an amino group adjacent to a carboxamide—creates a unique electronic and conformational profile known as the "pseudo-ring" effect.[1] This guide provides a comprehensive technical analysis of its physicochemical characteristics, analytical methodologies, and handling protocols, designed for researchers in medicinal chemistry and process development.[1]
Molecular Identity & Structural Analysis[1][2]
Accurate identification is paramount, as this compound is frequently confused with its metabolic precursors (e.g., 3-amino-5-methylpyridine).[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 3-Amino-5-methylpyridine-2-carboxamide |
| CAS Number | 1208081-47-3 |
| Common Synonyms | 3-Amino-5-methylpicolinamide; 3-Amino-5-methyl-2-pyridinecarboxamide |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| SMILES | CC1=CC(=C(N=C1)C(=O)N)N |
| InChI Key | REXAHTHRDYOUDP-UHFFFAOYSA-N |
The "Pseudo-Ring" Conformational Lock
A defining physicochemical feature of this molecule is the intramolecular hydrogen bond formed between the 3-amino proton and the carbonyl oxygen of the 2-carboxamide group.[1]
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Mechanism: The proximity of the amine (-NH₂) and the amide (-CONH₂) facilitates a planar, six-membered "pseudo-ring" conformation.[1]
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Impact on Drug Design: This conformational lock reduces the entropic penalty when binding to protein targets (e.g., ATP pockets of kinases), making it a "privileged scaffold" in rational drug design.[1]
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Impact on Solubility: The internal H-bond masks polar donors/acceptors, effectively increasing lipophilicity (LogP) and membrane permeability compared to isomers lacking this interaction.[1]
Physicochemical Characteristics
The following data aggregates computed values and experimental ranges typical for 3-aminopicolinamide derivatives.
Key Properties Table
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow due to amine oxidation.[1] |
| Melting Point | 165°C - 175°C (Predicted) | High MP due to intermolecular amide stacking in the crystal lattice.[1] |
| LogP (Predicted) | ~0.3 to 0.8 | Moderately polar; sufficient for oral bioavailability.[1] |
| pKa (Pyridine N) | ~3.5 - 4.5 | Reduced basicity compared to pyridine (5.[1]2) due to the electron-withdrawing 2-carboxamide.[1] |
| Solubility (Water) | Moderate | Soluble in acidic media (protonation of Py-N); sparingly soluble in neutral water.[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethyl Acetate.[1] |
Stability Profile
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Hydrolysis: The 2-carboxamide bond is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures, converting to the carboxylic acid (3-amino-5-methylpicolinic acid).[1]
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Oxidation: The 3-amino group is sensitive to air oxidation, leading to N-oxide formation or azo-dimerization over time.[1] Storage under inert gas (Argon/Nitrogen) at -20°C is recommended. [1]
Analytical Methodologies (QC & Characterization)
To ensure the integrity of this intermediate in drug development, a self-validating analytical workflow is required.[1]
HPLC Purity Protocol
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Objective: Quantify purity and detect hydrolytic impurities (carboxylic acid).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic nitrogen).[1]
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
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Flow Rate: 1.0 mL/min.[1]
NMR Validation (¹H-NMR in DMSO-d₆)
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Characteristic Signals:
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δ 2.25 ppm (s, 3H): Methyl group at C5.[1]
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δ 7.0-7.2 ppm (bs, 2H): Primary amine (-NH₂).[1] Note: Broadening indicates exchange.[1]
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δ 7.5-8.0 ppm (bs, 2H): Amide protons (-CONH₂).[1] Distinct chemical shifts due to restricted rotation.[1]
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δ 7.8 ppm (s, 1H) & δ 6.9 ppm (s, 1H): Pyridine ring protons (C4 and C6).[1]
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Analytical Workflow Diagram
The following logic flow illustrates the decision-making process for qualifying a batch of 3-Amino-5-methylpyridine-2-carboxamide.
Figure 1: Quality Control Decision Tree for 3-Amino-5-methylpyridine-2-carboxamide.
Synthetic Utility & Impurity Management[1]
Understanding the synthetic origin helps in identifying likely impurities.[1]
Common Synthetic Route[1]
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Starting Material: 3-Amino-5-methylpyridine or 2-Cyano-3-amino-5-methylpyridine.[1]
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Transformation: Partial hydrolysis of the nitrile (if starting from cyano) or amidation of the ester.[1]
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Critical Impurity: 3-Amino-5-methylpyridine-2-carboxylic acid . This is the hydrolysis product. It is more polar and will elute earlier in Reverse Phase HPLC.[1]
Application in Drug Discovery
This molecule acts as a hydrogen bond donor/acceptor scaffold.[1] In kinase inhibitors (e.g., similar to Sorafenib analogs), the pyridine nitrogen accepts a proton from the hinge region of the kinase, while the amino group donates to the backbone carbonyl.[1]
Handling and Safety Guidelines
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GHS Classification:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
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Spill Cleanup: Sweep up dry solid to avoid dust generation.[1] Neutralize surface with mild detergent; do not use strong acids which may solubilize and spread the contaminant.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53395566, 3-amino-5-methylpyridine-2-carboxamide. Retrieved January 29, 2026, from [Link][1]
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MDPI (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. (Contextual usage of picolinamide scaffolds). Retrieved January 29, 2026, from [Link][1]
- Vertex AI Search.Aggregated Physicochemical Data for Picolinamide Derivatives. (Internal Synthesis of Search Results 1.1 - 1.12).
